molecular formula C14H14N4O3 B5204423 1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione

1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione

Cat. No.: B5204423
M. Wt: 286.29 g/mol
InChI Key: VXBNITPVXAOQQA-UHFFFAOYSA-N
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Description

1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a pyridin-3-yl-1,2,4-oxadiazole moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridin-3-yl-1,2,4-oxadiazole moiety, which can be synthesized via the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide. This intermediate is then coupled with a propyl chain bearing a suitable leaving group, such as a halide, under basic conditions to form the desired linkage. Finally, the pyrrolidine-2,5-dione core is introduced through a cyclization reaction involving an appropriate dicarboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor to alter signal transduction pathways. These interactions are mediated by the compound’s structural features, which allow for specific binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione is unique due to its combination of the pyridine, oxadiazole, and pyrrolidine-2,5-dione moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-12-5-6-13(20)18(12)8-2-4-11-16-14(17-21-11)10-3-1-7-15-9-10/h1,3,7,9H,2,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBNITPVXAOQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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